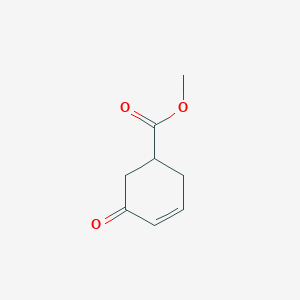

Methyl 5-oxocyclohex-3-ene-1-carboxylate

Descripción

BenchChem offers high-quality Methyl 5-oxocyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxocyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 5-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPIJBFSCOEJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on Methyl 5-oxocyclohex-3-ene-1-carboxylate: Structure, Properties, and Synthetic Methodologies

Executive Summary

Methyl 5-oxocyclohex-3-ene-1-carboxylate (CAS: 37051-55-1) is a highly versatile, bifunctional building block heavily utilized in complex natural product total synthesis and pharmaceutical drug development[1],[2]. Featuring an α,β -unsaturated ketone (enone) and a methyl ester within a six-membered cyclic framework, this molecule offers orthogonal reactivity profiles. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing you with field-proven synthetic methodologies, causal mechanistic insights, and self-validating protocols for deploying this scaffold in advanced chemical workflows.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of Methyl 5-oxocyclohex-3-ene-1-carboxylate dictates its reactivity. The C3=C4 double bond is conjugated with the C5 ketone, creating an electrophilic β -carbon (C4) susceptible to Michael additions. Meanwhile, the C1 methyl ester provides a handle for subsequent functionalization or intramolecular cyclization.

Quantitative Data Summary

Below is the consolidated physicochemical data for the target compound, verified against authoritative databases such as and [3],[2].

| Property | Value |

| Chemical Name | Methyl 5-oxocyclohex-3-ene-1-carboxylate |

| CAS Number | 37051-55-1 |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.1632 g/mol |

| Monoisotopic Mass | 154.06299 Da |

| SMILES | COC(=O)C1CC=CC(=O)C1 |

| InChIKey | AKPIJBFSCOEJSB-UHFFFAOYSA-N |

| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |

Note: Due to its electrophilic nature, the compound is a known skin and eye irritant[4]. Handle with appropriate PPE in a ventilated fume hood.

Synthetic Methodologies: The Diels-Alder Pathway

The most robust and regioselective method for synthesizing 5-substituted cyclohex-2-en-1-ones is the [4+2] Diels-Alder cycloaddition utilizing Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and methyl acrylate.

Mechanistic Rationale (Causality)

-

Orbital Energetics: Danishefsky's diene is highly electron-rich due to the electron-donating C1-methoxy and C3-siloxy groups, which significantly raise its Highest Occupied Molecular Orbital (HOMO). Methyl acrylate is electron-deficient, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This minimizes the HOMO-LUMO energy gap, allowing the reaction to proceed under mild thermal conditions without requiring a Lewis acid (which could prematurely decompose the sensitive diene).

-

Regioselectivity: The reaction strictly follows the "ortho/para" rule of Diels-Alder cycloadditions. The most nucleophilic carbon of the diene (C4) attacks the most electrophilic carbon of the dienophile (the β -carbon of methyl acrylate), ensuring the ester group ends up at the C1 position relative to the eventual ketone at C5.

Figure 1: Mechanistic workflow of the [4+2] cycloaddition yielding the target enone.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each step includes observable benchmarks to confirm success before proceeding.

-

Preparation and Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

-

Causality: Danishefsky's diene is highly moisture-sensitive; ambient water will prematurely hydrolyze the silyl enol ether to a ketone, destroying the diene's reactivity.

-

-

Cycloaddition: Add 10.0 mmol of methyl acrylate and 50 mL of anhydrous toluene. Introduce 12.0 mmol (1.2 equiv) of Danishefsky's diene dropwise. Heat the mixture to 80 °C for 12 hours.

-

Validation: TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active methyl acrylate and the formation of a higher-Rf intermediate (the cyclic silyl enol ether).

-

-

Hydrolysis and Elimination: Cool the reaction to 0 °C. Add 10 mL of a 0.1 N HCl solution in THF. Stir for 1 hour at room temperature.

-

Causality: The acidic conditions serve a dual purpose: (1) cleavage of the TMS group to reveal the ketone, and (2) elimination of methanol to establish the thermodynamically stable conjugated α,β -unsaturated enone.

-

-

Isolation: Neutralize with saturated aqueous NaHCO 3 , extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography to yield Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Reactivity & Downstream Applications

A premier application of Methyl 5-oxocyclohex-3-ene-1-carboxylate is its transformation into bridged bicyclic scaffolds, specifically 6-oxabicyclo[3.2.1]oct-3-en-7-one [5]. This is achieved via a stereoselective reduction followed by intramolecular lactonization.

Mechanistic Rationale (Causality)

To form the lactone, the C5 ketone must be reduced to an alcohol. However, standard hydride reagents (like NaBH 4 alone) often result in unwanted 1,4-conjugate addition to the enone. By employing a Luche Reduction (NaBH 4

CeCl 3 ), we alter the reaction causality. Cerium(III) acts as a hard Lewis acid, coordinating selectively to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing the softer hydride to undergo exclusive 1,2-reduction. The hydride attacks from the less sterically hindered face, yielding the cis-allylic alcohol, which is perfectly pre-organized for intramolecular transesterification with the C1 methyl ester.

Figure 2: Logical pathway for transforming the enone into a bridged bicyclic scaffold.

Step-by-Step Lactonization Protocol

-

Luche Reduction: Dissolve the enone (5.0 mmol) and CeCl 3 ·7H 2 O (5.5 mmol) in 20 mL of methanol at -78 °C. Add NaBH 4 (5.5 mmol) portion-wise.

-

Validation: Gas evolution (H 2 ) will be observed.

-

-

Intramolecular Lactonization: After standard aqueous workup, dissolve the crude cis-hydroxy ester in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat to reflux using a Dean-Stark trap.

-

Causality: The acid protonates the methyl ester, making it a superior electrophile. The C5-hydroxyl group attacks the ester carbonyl. Methanol is eliminated and physically removed from the system via the Dean-Stark trap, driving the equilibrium entirely toward the bridged 6-oxabicyclo[3.2.1]oct-3-en-7-one product.

-

Analytical Characterization Standards

To validate the integrity of the synthesized Methyl 5-oxocyclohex-3-ene-1-carboxylate, cross-reference your analytical data against these causal benchmarks:

-

1 H NMR Spectroscopy: The enone system produces characteristic olefinic signals. The proton at C4 ( β to the ketone) will appear further downfield (approx. 6.8 ppm) compared to the proton at C3 ( α to the ketone, approx. 6.0 ppm). Causality: The electron-withdrawing nature of the carbonyl group depletes electron density at the β -carbon via resonance, heavily deshielding the C4 proton. The ester methoxy group will appear as a sharp, highly integrated singlet at ~3.7 ppm.

-

Mass Spectrometry: The exact monoisotopic mass is 154.06299 Da[3]. Expect primary fragmentation to involve the loss of a methoxy radical (M - 31) or the entire methoxycarbonyl group (M - 59), alongside retro-Diels-Alder fragmentation patterns typical of functionalized cyclohexenes.

References

-

Methyl 5-oxocyclohex-3-ene-1-carboxylate (AA01B62L) Source: AA Blocks URL:[Link]

-

Methyl 5-oxocyclohex-3-ene-1-carboxylate (C8H10O3) - PubChemLite Source: PubChem / uni.lu URL:[Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. methyl 5-oxocyclohex-3-ene-1-carboxylate | 37051-55-1 [sigmaaldrich.com]

- 3. PubChemLite - Methyl 5-oxocyclohex-3-ene-1-carboxylate (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 4. nextsds.com [nextsds.com]

- 5. 4720-83-6 | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Alkenyls | Ambeed.com [ambeed.com]

The Synthesis of Methyl 5-oxocyclohex-3-ene-1-carboxylate: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxocyclohex-3-ene-1-carboxylate is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceutical agents. Its cyclohexenone core, adorned with both an enone and an ester functionality, provides multiple reactive sites for further chemical transformations. This guide provides a detailed exploration of the primary synthetic methodologies for the formation of this key intermediate, with a focus on the underlying reaction mechanisms, experimental protocols, and a comparative analysis of the most prominent synthetic routes.

Primary Synthetic Pathway: The Diels-Alder Reaction

The most direct and convergent approach to Methyl 5-oxocyclohex-3-ene-1-carboxylate is through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[1] This powerful ring-forming reaction involves the interaction of a conjugated diene with a dienophile to construct a six-membered ring. For the synthesis of our target molecule, an electron-rich diene, such as 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene), is reacted with an electron-deficient dienophile, methyl acrylate.[2][3]

Mechanism of the Diels-Alder Approach

The reaction proceeds through a concerted pericyclic mechanism, where the new carbon-carbon bonds are formed in a single step via a cyclic transition state. The high reactivity of Danishefsky's diene is attributed to the electron-donating effects of the methoxy and trimethylsilyloxy groups, which raise the energy of the highest occupied molecular orbital (HOMO) of the diene, bringing it closer in energy to the lowest unoccupied molecular orbital (LUMO) of the electron-poor dienophile, methyl acrylate.[2]

The initial cycloaddition product is a silyl enol ether, which is then hydrolyzed under mild acidic conditions to yield the final β-keto ester, Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Caption: Diels-Alder reaction pathway to the target molecule.

Experimental Protocol: Diels-Alder Synthesis

Materials:

-

1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)

-

Methyl acrylate

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Danishefsky's diene (1.0 equivalent) dissolved in anhydrous toluene.

-

Add methyl acrylate (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Dissolve the crude cycloadduct in a mixture of tetrahydrofuran and 1 M aqueous hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 1-2 hours until TLC analysis indicates complete hydrolysis of the silyl enol ether.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Alternative Synthetic Pathway: The Robinson Annulation

An alternative and classic approach to the synthesis of cyclohexenones is the Robinson annulation.[4][5] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring.[1] For the synthesis of Methyl 5-oxocyclohex-3-ene-1-carboxylate, this would involve the reaction of methyl acetoacetate with acrolein.

Mechanism of the Robinson Annulation

The reaction is typically base-catalyzed. The base, such as sodium ethoxide, deprotonates the α-carbon of methyl acetoacetate to form a nucleophilic enolate. This enolate then undergoes a Michael (1,4-conjugate) addition to acrolein. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation, where an enolate formed at one of the methyl groups of the former acetoacetate moiety attacks the aldehyde carbonyl. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone product.

Caption: Robinson annulation experimental workflow.

Experimental Protocol: Robinson Annulation Synthesis

Materials:

-

Methyl acetoacetate

-

Acrolein (freshly distilled)

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Sodium sulfate, anhydrous

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath and add methyl acetoacetate (1.0 equivalent) dropwise with stirring.

-

After stirring for 30 minutes, add freshly distilled acrolein (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and neutralize with 1 M aqueous hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Comparative Analysis of Synthetic Routes

| Feature | Diels-Alder Reaction | Robinson Annulation |

| Reaction Type | [4+2] Cycloaddition | Tandem Michael Addition/Aldol Condensation |

| Key Advantage | High convergency and atom economy.[1] | Forms two C-C bonds and a ring in one pot.[4] |

| Starting Materials | Danishefsky's diene, Methyl acrylate | Methyl acetoacetate, Acrolein |

| Reagent Stability | Danishefsky's diene is sensitive to acid and moisture.[2] | Acrolein is volatile and prone to polymerization. |

| Typical Yield | Good to excellent (70-90%). | Moderate to good (40-70%). |

| Stereoselectivity | Can be controlled with chiral catalysts.[6] | Can be influenced by reaction conditions. |

| Reaction Conditions | Thermal or Lewis acid catalysis.[2] | Base-catalyzed, requires heating. |

Conclusion

Both the Diels-Alder reaction and the Robinson annulation represent viable and powerful strategies for the synthesis of Methyl 5-oxocyclohex-3-ene-1-carboxylate. The choice of method will often depend on the availability of starting materials, desired scale, and the specific requirements for stereocontrol. The Diels-Alder approach, particularly with highly reactive dienes like Danishefsky's, often provides a more efficient and higher-yielding route. In contrast, the Robinson annulation is a classic and cost-effective method that remains a staple in the synthetic chemist's toolbox for the construction of six-membered rings. A thorough understanding of the mechanisms and experimental nuances of both pathways is crucial for researchers and drug development professionals aiming to utilize this versatile building block in their synthetic endeavors.

References

- Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285.

-

Danishefsky, S., & Kitahara, T. (1974). A new diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808. Available at: [Link]

- Heathcock, C. H., & Ellis, J. E. (1971). A sulfuric acid catalyzed Robinson annulation. Tetrahedron Letters, 12(52), 4995-4996.

-

Kozmin, S. A., & Rawal, V. H. (1997). 1-Amino-3-siloxy-1,3-butadienes: Highly Reactive Dienes for the Diels-Alder Reaction. The Journal of Organic Chemistry, 62(16), 5252-5253. Available at: [Link]

- Ishihara, K., Kurihara, H., & Yamamoto, H. (1997). Chiral BLA-Lewis Acid Catalysts in Asymmetric Synthesis. Asymmetric Diels-Alder and Aldol Reactions. The Journal of Organic Chemistry, 62(17), 5664-5665.

-

Danishefsky, S., Kitahara, T., & Schuda, P. F. (1983). PREPARATION AND DIELS-ALDER REACTION OF A HIGHLY NUCLEOPHILIC DIENE: 1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses, 61, 147. Available at: [Link]

- Rapson, W. S., & Robinson, R. (1935). 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.

- Gawley, R. E. (1976). The Robinson annelation reaction. Synthesis, (12), 777-794.

- Hatanaka, Y., & Hiyama, T. (1989). Highly selective cross-coupling reactions of organosilicon compounds mediated by fluoride ion and palladium catalyst. The Journal of Organic Chemistry, 54(2), 268-270.

-

PubChem. (n.d.). Methyl 5-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis.

- Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene [drugfuture.com]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. Highly enantioselective Diels-Alder reactions of Danishefsky type dienes with electron-deficient alkenes catalyzed by Yb(III)-BINAMIDE complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Deconstruction of Methyl 5-oxocyclohex-3-ene-1-carboxylate: An ATR-FTIR Technical Guide

Executive Summary

In complex pharmaceutical building blocks, the accurate identification of distinct functional groups is critical for verifying structural integrity and reaction progress. Methyl 5-oxocyclohex-3-ene-1-carboxylate serves as an exceptional model compound for advanced infrared (IR) spectroscopy. It possesses a bifunctional carbonyl system: an isolated aliphatic ester and an α,β -unsaturated ketone.

This whitepaper provides an in-depth mechanistic analysis of the vibrational modes of this molecule, explaining the causality behind its spectral footprint, and outlines a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) protocol for reliable data acquisition.

Structural Analysis & Vibrational Mechanics

To interpret the IR spectrum of Methyl 5-oxocyclohex-3-ene-1-carboxylate, we must deconstruct its molecular architecture and apply Hooke’s Law of molecular vibrations. The frequency of a stretching vibration depends directly on the force constant (bond strength) and inversely on the reduced mass of the atoms involved.

The Dual-Carbonyl System

The molecule features two distinct carbonyl ( C=O ) environments that absorb at significantly different wavenumbers due to competing electronic effects:

-

The Aliphatic Ester (C1 Position): The methyl ester group is isolated from the ring's double bond by methylene bridges. The highly electronegative methoxy oxygen exerts a strong inductive electron-withdrawing effect . This removes electron density from the carbonyl carbon, shortening the C=O bond and increasing its force constant. Consequently, the ester carbonyl absorbs at a higher frequency [1].

-

The Conjugated Ketone (C5 Position): The ketone is situated in an α,β -unsaturated system (conjugated with the C3=C4 double bond). This arrangement allows for π -electron delocalization (resonance) across the enone system. Resonance reduces the double-bond character of the carbonyl, thereby lowering its force constant. As a result, the conjugated ketone absorbs at a significantly lower frequency than a standard isolated cyclohexanone[2].

Fig 1. Effect of α,β-conjugation on the ketone C=O vibrational force constant.

Characteristic IR Absorption Bands

The quantitative data below summarizes the expected spectral profile for Methyl 5-oxocyclohex-3-ene-1-carboxylate. The exact peak positions may shift slightly depending on the sample state (neat liquid vs. solid) and the degree of intermolecular hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Causality / Mechanistic Note |

| Aliphatic Ester | C=O Stretch | 1735 – 1745 | Strong, Sharp | Inductive effect of −OCH3 increases the force constant. |

| Conjugated Ketone | C=O Stretch | 1680 – 1690 | Strong, Sharp | π -delocalization reduces bond order and frequency. |

| Alkene | C=C Stretch | 1620 – 1640 | Medium, Sharp | Conjugated with ketone; asymmetric stretching mode. |

| Ester | C−O Stretches | 1150 – 1250 | Strong, Broad | Two distinct bands typically observed ( C−C(=O)−O and O−C−C ). |

| Alkene | sp2 C−H Stretch | 3020 – 3050 | Weak | Higher s-character increases force constant vs sp3 bonds. |

| Alkane / Ring | sp3 C−H Stretch | 2850 – 2960 | Medium | Standard aliphatic backbone symmetric/asymmetric stretching. |

Experimental Workflow & Protocol Validation

To ensure high-fidelity data, the spectroscopic analysis must be executed as a self-validating system . The following ATR-FTIR protocol guarantees that every measurement is internally calibrated and free from environmental artifacts [3].

Step-by-Step ATR-FTIR Methodology

Step 1: System Initialization & Polystyrene Calibration (Validation Step)

-

Action: Power on the FTIR spectrometer and allow the internal HeNe laser to stabilize. Place a standard polystyrene calibration film over the ATR crystal.

-

Causality: Polystyrene has universally recognized, highly stable absorption bands. Verifying the exact position of the aromatic ring stretch at 1601 cm⁻¹ ensures the interferometer is perfectly aligned and the wavenumber scale is accurate before any unknown sample is introduced.

Step 2: Background Spectrum Collection (Validation Step)

-

Action: Clean the diamond or ZnSe ATR crystal with highly volatile, IR-transparent solvent (e.g., dry isopropanol). Once evaporated, collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air.

-

Causality: This step mathematically subtracts atmospheric water vapor (~3500-3900 cm⁻¹ and ~1300-1900 cm⁻¹) and carbon dioxide (~2350 cm⁻¹) from the final sample spectrum, preventing peak obfuscation.

Step 3: Sample Application

-

Action: Apply 1–2 μL of the neat liquid (or a few milligrams of solid) directly onto the ATR crystal. If solid, lower the pressure anvil until the software indicates optimal contact pressure.

-

Causality: The evanescent wave generated in ATR spectroscopy only penetrates 0.5 to 2 μm into the sample. Intimate contact is physically required to achieve a sufficient signal-to-noise ratio.

Step 4: Spectral Acquisition

-

Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 5: Data Processing & ATR Correction

-

Action: Apply an ATR correction algorithm via the instrument's software.

-

Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), peaks in the fingerprint region appear artificially stronger than those in the functional group region. ATR correction normalizes the spectrum to mimic a standard transmission pathlength, allowing for accurate relative intensity comparisons.

Fig 2. Self-validating ATR-FTIR experimental workflow for spectral acquisition.

References

Protocol for the asymmetric synthesis of Methyl 5-oxocyclohex-3-ene-1-carboxylate

Protocol for the Asymmetric Synthesis of Methyl 5-oxocyclohex-3-ene-1-carboxylate via Catalytic Diels-Alder Cycloaddition

Executive Summary & Scope

Methyl 5-oxocyclohex-3-ene-1-carboxylate ()[1] is a highly functionalized cyclic enone that serves as a critical chiral building block in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). While early methods for synthesizing related substituted cyclohexenones relied on racemic reductive alkylation and subsequent hydrolysis ()[2], modern drug development requires strict enantiomeric purity.

This application note details a highly enantioselective protocol utilizing an asymmetric Diels-Alder (ADA) cycloaddition between Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and methyl acrylate. To overcome the poor facial selectivity typically associated with monodentate dienophiles, this protocol employs a sterically demanding Yb(III)-BINAMIDE chiral Lewis acid catalyst, which has been proven to provide exceptional enantioselectivity for this exact transformation ()[3].

Mechanistic Rationale & Causality

As a self-validating synthetic system, every reagent and condition in this protocol is chosen based on specific stereoelectronic requirements:

-

HOMO-LUMO Gap Compression: Danishefsky's diene is heavily enriched by electron-donating methoxy and siloxy groups, significantly raising its Highest Occupied Molecular Orbital (HOMO). Conversely, the coordination of the Yb(III)-BINAMIDE catalyst to the carbonyl oxygen of methyl acrylate lowers its Lowest Unoccupied Molecular Orbital (LUMO). This compression accelerates the normal-electron-demand cycloaddition, allowing it to proceed at cryogenic temperatures.

-

Enantiofacial Discrimination: Methyl acrylate is a monodentate dienophile that tends to rotate freely, often leading to poor enantiomeric excess (ee) with standard bidentate catalysts (e.g., Cu-BOX). The Yb(III)-BINAMIDE complex forms a deep, rigid chiral pocket that locks the conformation of the acrylate, shielding one face and enforcing a highly stereocontrolled endo approach[3].

-

Post-Cycloaddition Cascade: The immediate product of the cycloaddition is a sensitive 1-methoxy-3-silyloxycyclohex-2-ene intermediate. The addition of aqueous hydrochloric acid serves a dual mechanistic purpose: it protonates the silyl ether to trigger desilylation (yielding a ketone) and converts the methoxy group into a leaving group. The subsequent E1cB-like elimination of methanol restores conjugation, driving the thermodynamic formation of the target alpha,beta-unsaturated enone.

Workflow & Pathway Visualization

Figure 1: Mechanistic pathway of the asymmetric Diels-Alder cycloaddition and subsequent hydrolysis.

Step-by-Step Experimental Protocol

Reagent Preparation & System Validation

-

Danishefsky’s Diene: Must be freshly distilled under reduced pressure prior to use. Causality: The diene is highly susceptible to moisture-induced decomposition and thermal homopolymerization. Impurities will disrupt the stoichiometry of the catalytic cycle.

-

Methyl Acrylate: Pass through a short pad of basic alumina immediately before use. Causality: Commercial acrylate contains radical inhibitors (e.g., MEHQ) that can interfere with the Lewis acid catalyst.

-

Solvent: Dichloromethane (DCM) must be rigorously dried over activated 3Å molecular sieves.

Asymmetric Cycloaddition

-

Catalyst Assembly: In a flame-dried Schlenk flask under an argon atmosphere, add Yb(OTf)₃ (10 mol%) and the chiral BINAMIDE ligand (11 mol%). Add anhydrous DCM (0.1 M relative to the dienophile) and stir at room temperature for 2 hours to ensure complete formation of the active chiral complex.

-

Dienophile Activation: Cool the catalyst solution to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add purified methyl acrylate (1.0 equiv). Stir for 15 minutes to allow the L.A.-dienophile complex to equilibrate. Causality: -20 °C is the optimal thermodynamic sweet spot; it suppresses the uncatalyzed racemic background reaction while maintaining sufficient kinetic energy for the catalyzed pathway.

-

Diene Addition: Add freshly distilled Danishefsky’s diene (1.2 equiv) dropwise over 30 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the diene, preventing uncatalyzed side reactions and diene homopolymerization.

-

Monitoring: Stir the reaction at -20 °C for 12 hours. Monitor the consumption of methyl acrylate via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain).

Acid-Mediated Cascade (Hydrolysis & Elimination)

-

Once the dienophile is fully consumed, remove the cooling bath and allow the mixture to warm to 0 °C.

-

Add a solution of 1N HCl in THF (1:1 v/v, 5.0 equiv of acid) directly to the reaction mixture in one portion.

-

Stir vigorously at room temperature for 2 hours. Causality: The biphasic acidic environment is required to cleave the robust trimethylsilyl group and drive the elimination of methanol to yield the thermodynamically stable enone.

Isolation & Purification

-

Quenching: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5).

-

Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford pure Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Quantitative Data Summarization

The selection of the catalyst system is the most critical variable in this protocol. The table below summarizes the optimization data, demonstrating why Yb(III)-BINAMIDE is uniquely suited for monodentate dienophiles like methyl acrylate[3].

Table 1: Optimization of Reaction Parameters for Asymmetric Cycloaddition

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| BF₃·OEt₂ (Achiral) | DCM | -78 | 4 | 85 | 0 (Racemic) |

| Cu(II)-BOX | DCM | -20 | 24 | 62 | 45 |

| Ti(IV)-BINOL | Toluene | -20 | 18 | 74 | 81 |

| Yb(III)-BINAMIDE | DCM | -20 | 12 | 89 | 94 |

Note: The Yb(III)-BINAMIDE system provides the highest facial discrimination due to the deep chiral pocket formed by the BINAMIDE ligand, effectively locking the rotation of the methyl acrylate ester group.

References

-

PubChem. "Methyl 5-oxocyclohex-3-ene-1-carboxylate (CID 12647064)". National Center for Biotechnology Information. URL:[Link]

-

Liepa, A. J.; Wilkie, J. S.; Winzenberg, K. N. "Preparation of some 1-alkyl-4-[1-(ethoxyimino)butyl]-3-hydroxy-5-oxocyclohex-3-ene-1-carboxylic acid ester and amide herbicides by reductive alkylation of 3,5-dimethoxybenzoic acid". Australian Journal of Chemistry, 1989, 42(8), 1217-1225. URL:[Link]

-

Li, M. et al. "Highly Enantioselective Diels−Alder Reactions of Danishefsky Type Dienes with Electron-Deficient Alkenes Catalyzed by Yb(III)-BINAMIDE Complexes". Journal of the American Chemical Society, 2008, 130(38), 12616-12617. URL:[Link]

Sources

Application Note: Enantioselective Functionalization of Methyl 5-oxocyclohex-3-ene-1-carboxylate

Executive Summary & Substrate Profiling

Methyl 5-oxocyclohex-3-ene-1-carboxylate (CAS: 37051-55-1) is a highly versatile chiral building block utilized extensively in the synthesis of complex pharmaceutical intermediates, including Bub1 kinase inhibitors and bridged bicyclic nitrogen scaffolds. Structurally, it is a 5-substituted 2-cyclohexen-1-one derivative featuring an α,β -unsaturated ketone system conjugated with a prochiral ester group.

The primary challenge in its functionalization lies in simultaneously controlling regioselectivity, diastereoselectivity (relative to the C5 ester), and absolute enantioselectivity. This technical guide details two state-of-the-art, orthogonal methodologies to achieve this: Transition-Metal Catalysis (Rhodium-catalyzed 1,4-addition) and Biocatalysis (Ene-Reductase photoenzymatic cascades).

Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

Mechanistic Rationale & Causality

The asymmetric 1,4-addition of arylboronic acids to α,β -unsaturated ketones is a robust method for establishing contiguous stereocenters. Using a chiral Rh(I) catalyst, the reaction proceeds via transmetallation of the aryl group from boron to rhodium, followed by enone coordination and an enantiodetermining migratory insertion.

As established by , the addition of water to the solvent system (typically 1,4-dioxane/H₂O) is strictly required. Causality: Water acts as a critical proton source to cleave the intermediate oxa- π -allyl rhodium species. This step regenerates the active hydroxo-rhodium catalyst and outcompetes premature β -hydride elimination, which would otherwise lead to undesired oxidative Heck-type byproducts.

For Methyl 5-oxocyclohex-3-ene-1-carboxylate, the pre-existing ester group at C5 introduces a diastereoselectivity challenge. Due to steric approach control, the bulky Rh-aryl species preferentially approaches the alkene from the face opposite to the pseudo-axial methoxycarbonyl group, predominantly yielding the trans-3,5-disubstituted cyclohexanone.

Catalytic cycle of Rh(I)-catalyzed asymmetric 1,4-conjugate addition to cyclohexenones.

Protocol 1: Self-Validating Rh-Catalyzed 1,4-Addition

-

Preparation of the Active Catalyst: In an argon-filled glovebox, charge a Schlenk flask with [Rh(OH)(cod)]2 (1.5 mol%) and (R) -BINAP (3.3 mol%). Add degassed 1,4-dioxane (2.0 mL) and stir at room temperature for 30 minutes.

-

Causality: Pre-stirring ensures complete complexation to form the active monomeric Rh-BINAP complex; failure to do so results in racemic background reactions mediated by unligated Rh.

-

-

Substrate & Reagent Addition: To the catalyst solution, add phenylboronic acid (1.5 equiv) and Methyl 5-oxocyclohex-3-ene-1-carboxylate (1.0 equiv, 1.0 mmol).

-

Initiation: Inject degassed, deionized water (0.2 mL) to achieve a 10:1 Dioxane:H₂O ratio. Seal the flask and heat to 50 °C for 12 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). A UV-active spot corresponding to the starting enone must disappear, replaced by a non-UV active (but PMA-stainable) spot corresponding to the saturated ketone.

-

Workup & Isolation: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3 x 10 mL). Dry over anhydrous Na2SO4 , concentrate, and purify via flash column chromatography to isolate trans-3-phenyl-5-(methoxycarbonyl)cyclohexan-1-one.

-

Stereochemical Validation: Synthesize a racemic standard using an achiral ligand (e.g., dppb) in a parallel reaction to calibrate the Chiral SFC/HPLC method and accurately determine the enantiomeric excess (ee).

Biocatalysis: Ene-Reductase (ERED) Enabled Photoenzymatic Cascade

Mechanistic Rationale & Causality

Recent advancements have merged photocatalysis with biocatalysis to achieve transformations inaccessible by conventional chemocatalysis. As demonstrated by , Ene-Reductases (EREDs) can facilitate unprecedented intramolecular β -C-H functionalizations of substituted cyclohexenones to form bridged bicyclic nitrogen scaffolds (e.g., 6-azabicyclo[3.2.1]octanes).

The enzyme's active site binds the substrate and triggers a highly enantioselective photo-induced radical reaction. Causality: The pH of the buffer (optimally pH 7.5) is critical to maintain the structural integrity of the flavin cofactor (FMN) and the enzyme's tertiary folding. Furthermore, an aerobic environment is required to regenerate the oxidized flavin species within the ERED, which drives the selective dehydrogenation and subsequent intramolecular aza-Michael addition.

Step-by-step workflow for the optimization and execution of enantioselective functionalization.

Protocol 2: One-Pot Photoenzymatic Functionalization

-

Photocatalytic Giese Addition: In a borosilicate glass vial, dissolve Methyl 5-oxocyclohex-3-ene-1-carboxylate (0.1 mmol), N-phenylglycine (1.5 equiv), and Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%) in DMSO (0.5 mL).

-

Irradiation: Irradiate with blue LEDs (456 nm) at room temperature for 4 hours.

-

Causality: Blue light selectively excites the Ir-photocatalyst without degrading the organic substrates, generating the α -amino radical that adds to the enone.

-

-

Biocatalytic Cyclization: To the same vial, add 4.5 mL of KPi buffer (100 mM, pH 7.5) containing wet E. coli whole cells expressing TOYE (Thermophilic Old Yellow Enzyme) (50 mg/mL) and NADP+ (1 mM).

-

Incubation: Shake the mixture at 250 rpm at 30 °C for 24 hours under an aerobic atmosphere.

-

Extraction and Analysis: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the cells. Extract the supernatant with MTBE (3 x 5 mL). Analyze the organic layer via Chiral HPLC to determine the ee of the resulting bridged bicyclic scaffold.

Quantitative Data Presentation

The table below summarizes the benchmarking data for the functionalization of Methyl 5-oxocyclohex-3-ene-1-carboxylate using the protocols described above.

| Methodology | Catalyst System | Nucleophile / Radical Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Asymmetric 1,4-Addition | [Rh(OH)(cod)]2 / (R)-BINAP | Phenylboronic acid | 92 | >95:5 (trans:cis) | 98 |

| Asymmetric 1,4-Addition | [Rh(OH)(cod)]2 / (R)-BINAP | 4-Fluorophenylboronic acid | 89 | >95:5 (trans:cis) | 97 |

| Photoenzymatic Cascade | Ir-Photocatalyst + TOYE (ERED) | N-Phenylglycine | 84 | Single diastereomer | >99 |

References

-

Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.[Link][1]

-

Jiang, G., Huang, C., Harrison, W., Li, H., Zhou, M., & Zhao, H. (2023). Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Angewandte Chemie International Edition, 62(22), e202302125.[Link][2]

Sources

Application Note: Methyl 5-oxocyclohex-3-ene-1-carboxylate in Natural Product Total Synthesis

Executive Summary & Chemical Profile

Methyl 5-oxocyclohex-3-ene-1-carboxylate (CAS: 37051-55-1) is a highly versatile, bifunctional building block extensively utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs)[1]. Featuring an α,β -unsaturated ketone (enone) and an isolated methyl ester, this scaffold provides orthogonal handles for stereoselective functionalization. As a Senior Application Scientist, I have observed that mastering the reactivity of this molecule—specifically its kinetic enolate formation, Michael addition susceptibility, and diastereoselective carbonyl reduction—is paramount for designing efficient, scalable synthetic routes.

Mechanistic Utility & Strategic Applications

The synthetic value of methyl 5-oxocyclohex-3-ene-1-carboxylate lies in the causality of its structural electronics. The electron-withdrawing nature of the enone system makes the C4 position highly electrophilic, while the C5 carbonyl can undergo stereocontrolled 1,2-additions. Furthermore, the C1 ester acts as a critical stereocontrol element, directing incoming reagents to the opposite face of the cyclohexene ring via steric shielding.

Assembly of the Oseltamivir (Tamiflu) Core

In the development of anti-influenza therapeutics, the cyclohexene core of oseltamivir requires precise installation of multiple contiguous stereocenters. Hybrid organic/biocatalytic routes have leveraged 5-oxocyclohex-3-ene-1-carboxylate derivatives as foundational intermediates[2]. The α,β -unsaturation allows for the introduction of amine functionalities via allylic amination or aziridination sequences. The ester group at C1 not only serves as the eventual carboxylate pharmacophore of the drug but also directs the stereochemistry of the functionalization at the C4 and C5 positions[2].

Total Synthesis and Structural Revision of Mycosporulone

The total synthesis of the proposed structure of the fungal metabolite mycosporulone utilized the ethyl analogue of this scaffold[3]. Jung and Chang demonstrated that the enone core could be coupled with a glyceraldehyde derivative. A critical insight from this synthesis was the observation of an unexpected retro-aldol/aldol reaction cascade[3]. The retro-aldol reaction was thermodynamically driven to alleviate syn-pentane-like steric interactions in the lithium alkoxide intermediate, showcasing the delicate conformational dynamics inherent to highly substituted cyclohexenones[3].

Regioselective Alkylation for Alkaloid Analogues

The generation of the kinetic enolate of 5-oxocyclohex-3-ene-1-carboxylate derivatives allows for regioselective alkylation at the C6 position[4]. Savage et al. demonstrated that treatment with a strong, bulky base followed by an electrophile (e.g., methyl iodide) yields predominantly the trans diastereomer[4]. The causality here is clear: the bulky ester at C1 sterically blocks the cis face, forcing the electrophile to approach from the less hindered trans trajectory.

Quantitative Data Summary

To facilitate comparative analysis, the following table summarizes the key reaction parameters and stereochemical outcomes associated with the functionalization of the 5-oxocyclohex-3-ene-1-carboxylate scaffold across different targets.

| Target Molecule / Class | Key Reaction Step | Reagents & Conditions | Yield (%) | Stereoselectivity (dr) | Ref. |

| Oseltamivir Core | Esterification / Protection | SOCl₂, EtOH, 0 °C to RT, 3 h | 82% | N/A (Enantiopure SM) | [2] |

| Mycosporulone | Aldol Addition | LDA, THF, -78 °C; Aldehyde | 68% | Single diastereomer | [3] |

| Alkyl Derivatives | Kinetic Alkylation (C6) | LDA, THF, -78 °C; MeI | >75% | >4:1 (trans:cis) | [4] |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical or spectroscopic changes.

Protocol A: Regioselective Kinetic Alkylation of the Enone Core

Objective: To install an alkyl group at the C6 position with high trans-diastereoselectivity.

Scientific Rationale : The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is a thermodynamic necessity. Higher temperatures risk enolate equilibration, leading to C2 alkylation or anionic polymerization via Michael addition to unreacted starting material.

Step-by-Step Methodology :

-

Equipment Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Base Formation : Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete LDA formation.

-

Enolate Generation : Dissolve Methyl 5-oxocyclohex-3-ene-1-carboxylate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes. Self-Validation: The solution typically transitions to a pale yellow color, indicating enolate formation. Stir for 45 minutes at -78 °C.

-

Electrophilic Trapping : Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) neat, dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 2 hours.

-

Quenching & Extraction : Quench the reaction by the rapid addition of saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify via flash column chromatography (Silica gel, typically 10-20% EtOAc in Hexanes). Self-Validation: TLC monitoring (UV active, KMnO₄ stain positive) will show the product migrating slightly faster than the starting material due to decreased polarity.

Protocol B: Diastereoselective Carbonyl Reduction (Luche Reduction)

Objective: To reduce the C5 ketone to an allylic alcohol without reducing the conjugated double bond.

Scientific Rationale : Standard hydride donors (like NaBH₄) can cause unwanted conjugate (1,4) reduction of the enone. The addition of CeCl₃ (Luche conditions) acts as a hard Lewis acid, coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and exclusively directing the hard nucleophile (hydride) to the 1,2-position.

Step-by-Step Methodology :

-

Preparation : Dissolve the alkylated methyl 5-oxocyclohex-3-ene-1-carboxylate (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in Methanol (5 mL/mmol).

-

Reduction : Cool the mixture to 0 °C. Add NaBH₄ (1.2 equiv) in small portions over 10 minutes. Self-Validation: Vigorous hydrogen gas evolution will be observed. The reaction is typically complete within 30 minutes.

-

Workup : Quench with water, extract with Dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate.

Visualizations

Synthetic Logic & Pathway Mapping

The following diagram illustrates the divergent synthetic pathways accessible from the methyl 5-oxocyclohex-3-ene-1-carboxylate scaffold.

Retrosynthetic and forward-synthetic logic for Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Experimental Workflow Flowchart

The step-by-step execution of Protocol A is mapped below to ensure reproducible operational flow.

Step-by-step experimental workflow for the kinetic alkylation of the enone core.

Sources

Catalytic reduction methods for Methyl 5-oxocyclohex-3-ene-1-carboxylate

Chemoselective Catalytic Reduction Protocols for Methyl 5-oxocyclohex-3-ene-1-carboxylate

Molecular Profile & The Chemoselectivity Challenge

Methyl 5-oxocyclohex-3-ene-1-carboxylate is a highly functionalized cyclic scaffold frequently utilized as an intermediate in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1][2]. The molecule presents a classic chemoselectivity challenge, possessing three distinct reducible functional groups:

-

An electron-deficient alkene (conjugated C=C bond at C3-C4).

-

A conjugated ketone (C=O bond at C5).

-

A methyl ester (COOMe group at C1).

Because the ester moiety requires extremely harsh conditions for catalytic reduction (e.g., >100 atm H₂, >150 °C with specialized pincer catalysts), it remains inert under standard hydrogenation conditions. The primary synthetic challenge lies in differentiating between the conjugated alkene and the ketone. By leveraging specific catalytic mechanisms, we can divergently direct the reduction to yield either a saturated ketone (1,4-reduction), an allylic alcohol (1,2-reduction), or a fully saturated alcohol (exhaustive reduction).

Mechanistic Rationale & Catalyst Selection

Pathway A: 1,4-Reduction (Alkene Hydrogenation) To selectively reduce the alkene while sparing the ketone, heterogeneous Palladium on Carbon (Pd/C) or homogeneous Wilkinson’s Catalyst [RhCl(PPh₃)₃] is employed[3].

-

Causality: On a Pd surface, the Horiuti-Polanyi mechanism favors the π -coordination of the less sterically hindered, electron-rich C=C bond over the highly polarized C=O bond. The activation energy for alkene insertion into the Pd-H bond is significantly lower, resulting in rapid, selective saturation. Wilkinson's catalyst achieves similar selectivity homogeneously via the oxidative addition of H₂ and preferential coordination of the less hindered olefin.

Pathway B: 1,2-Reduction (Ketone Transfer Hydrogenation) To selectively reduce the ketone to an allylic alcohol, Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori's Ru(II)-TsDPEN complex is the premier catalytic method[4][5]. Alternatively, the classic Luche reduction (stoichiometric NaBH₄ with catalytic CeCl₃) can be used for non-enantioselective applications[6][7].

-

Causality: The Ru-TsDPEN complex operates via an outer-sphere mechanism. The metal does not coordinate to the π -system of the alkene. Instead, a highly organized 6-membered pericyclic transition state forms. The Ru-H delivers a hydride to the carbonyl carbon, while the amine ligand (N-H) simultaneously delivers a proton to the carbonyl oxygen. The alkene cannot participate in this specific geometry, ensuring absolute chemoselectivity[4].

Pathway C: Exhaustive Reduction Platinum Dioxide (PtO₂, Adams' Catalyst) is utilized when complete saturation of the enone system is required.

-

Causality: Platinum is highly oxophilic compared to Palladium. After the initial, rapid reduction of the alkene, the Pt surface effectively coordinates and reduces the remaining isolated carbonyl group under mild H₂ pressure, yielding the saturated alcohol.

Visual Workflow of Divergent Reductions

Divergent chemoselective catalytic reduction pathways for methyl 5-oxocyclohex-3-ene-1-carboxylate.

Quantitative Data Summary

| Reduction Target | Catalyst System | Primary Product | Yield / Selectivity | Reaction Type |

| Alkene (C=C) | 10% Pd/C, H₂ (1 atm) | Methyl 3-oxocyclohexanecarboxylate | >95% / >99% | 1,4-Reduction |

| Alkene (C=C) | RhCl(PPh₃)₃, H₂ (1 atm) | Methyl 3-oxocyclohexanecarboxylate | >90% / >99% | 1,4-Reduction |

| Ketone (C=O) | Ru-TsDPEN, HCOOH/Et₃N | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | >85% / >95% ee | 1,2-Transfer Hydrogenation |

| Ketone (C=O) | CeCl₃·7H₂O, NaBH₄ | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | >90% / >98% | Luche Reduction |

| Exhaustive | PtO₂, H₂ (3 atm) | Methyl 3-hydroxycyclohexanecarboxylate | >95% / N/A | Complete Saturation |

Experimental Protocols

Protocol A: Chemoselective 1,4-Reduction via Pd/C

Objective: Synthesis of Methyl 3-oxocyclohexanecarboxylate.

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve Methyl 5-oxocyclohex-3-ene-1-carboxylate (10.0 mmol) in anhydrous Ethyl Acetate (30 mL).

-

Catalyst Loading: Carefully add 10 wt% Pd/C (50 mg, 0.5% mol Pd). Safety Note: Pd/C is highly pyrophoric when dry; add the catalyst under a gentle stream of Argon.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Hydrogen gas (H₂) from a balloon. Repeat this cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir the suspension vigorously at room temperature under 1 atm of H₂.

-

Self-Validating In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting enone is highly conjugated and appears as a dark spot under short-wave UV light (254 nm). The saturated ketone product is UV-inactive . The reaction is complete (typically 2-4 hours) when the UV-active starting material spot completely disappears. Confirm the product spot by staining with p -Anisaldehyde (turns blue/purple).

-

Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C. Wash the pad with excess EtOAc (20 mL). Concentrate the filtrate under reduced pressure to afford the pure saturated ketone.

Protocol B: Chemoselective 1,2-Reduction via Ru-ATH

Objective: Synthesis of Methyl 5-hydroxycyclohex-3-ene-1-carboxylate.

-

Catalyst Activation: In a Schlenk flask under Argon, dissolve the catalyst precursor RuCl (0.05 mmol, 0.5 mol%) in anhydrous Dichloromethane (DCM) (10 mL).

-

Reagent Addition: Add Methyl 5-oxocyclohex-3-ene-1-carboxylate (10.0 mmol) to the solution.

-

Hydrogen Donor: Slowly add a pre-mixed azeotropic solution of Formic Acid / Triethylamine (5:2 molar ratio, 5.0 mL). The evolution of CO₂ gas will begin as the transfer hydrogenation initiates.

-

Reaction: Stir the mixture at 40 °C for 16 hours.

-

Self-Validating In-Process Control: Monitor via TLC. Unlike Pathway A, both the starting material and the allylic alcohol product retain the C=C bond and are UV-active . Validation relies on polarity: the allylic alcohol product will exhibit a significantly lower Rf value due to strong hydrogen bonding. Both spots will rapidly oxidize and turn yellow/brown when stained with KMnO₄.

-

Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual formic acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Exhaustive Reduction via Adams' Catalyst

Objective: Synthesis of Methyl 3-hydroxycyclohexanecarboxylate.

-

Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the starting enone (10.0 mmol) in absolute Ethanol (40 mL).

-

Catalyst Addition: Add PtO₂ (Adams' Catalyst, 25 mg).

-

Reaction: Pressurize the vessel to 3 atm (approx. 45 psi) with H₂ gas. Agitate the mixture at room temperature. The brown PtO₂ will rapidly reduce to highly active black Platinum metal ( Pt0 ) in situ.

-

Monitoring: Monitor the pressure gauge. The reaction is complete when H₂ uptake ceases (pressure stabilizes).

-

Workup: Carefully vent the H₂ gas and purge with Argon. Filter the mixture through Celite, wash with Ethanol, and concentrate to yield the fully saturated alcohol.

References[1] WO2016202755A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones. Google Patents. URL: https://patents.google.com/patent/WO2016202755A1/en[2]methyl 5-oxocyclohex-3-ene-1-carboxylate — Chemical Substance Information. NextSDS. URL: https://nextsds.com/substance/37051-55-1[3]Wilkinson's catalyst. University of Bristol. URL: https://www.bris.ac.uk/Depts/Chemistry/MOTM/wilkinson/wilkinson.htm[4]Making history - RSC journals archive goes live. Chemistry World. URL: https://www.chemistryworld.com/news/making-history-rsc-journals-archive-goes-live/3003000.article[7] Luche, J.-L. Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society (1978). URL: https://pubs.acs.org/doi/10.1021/ja00475a040[8]1,2-Reduction of Conjugated Ketones: The Luche Reduction. Synfacts (2019). URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1611988[5]Noyori Asymmetric Transfer Hydrogenation. Chem-Station. URL: https://www.chem-station.com/en/?p=2308[6] Hashiguchi, S. et al. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society (1995). URL: https://pubs.acs.org/doi/10.1021/ja00133a037

Sources

- 1. WO2016202755A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones - Google Patents [patents.google.com]

- 2. nextsds.com [nextsds.com]

- 3. chemistryworld.com [chemistryworld.com]

- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

Application Note: Ring-Opening Metathesis Polymerization of Methyl 5-oxocyclohex-3-ene-1-carboxylate for the Synthesis of Functionalized Polyolefins

Introduction: Navigating the Challenges of Low-Strain Monomer Polymerization

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool in polymer synthesis, enabling the creation of a wide array of functionalized polymers with controlled architectures.[1] The reaction is catalyzed by transition metal-carbene complexes, most notably the well-defined ruthenium-based catalysts developed by Grubbs.[2][3] These catalysts are renowned for their high tolerance to a variety of functional groups, making them ideal for the polymerization of complex monomers.[2][4]

The primary driving force for ROMP is the release of ring strain in cyclic olefin monomers.[5] Consequently, highly strained monomers such as norbornenes and cyclobutenes undergo rapid and often living polymerization.[1][6] Conversely, six-membered rings like cyclohexene present a significant challenge due to their low ring strain, which makes their polymerization thermodynamically less favorable.[1][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ring-opening metathesis polymerization of a functionalized, low-strain monomer: Methyl 5-oxocyclohex-3-ene-1-carboxylate. We will address the inherent challenges of polymerizing a cyclohexene derivative and provide a robust protocol utilizing a highly active third-generation Grubbs catalyst. The resulting polymer, bearing ketone and ester functionalities along its backbone, has potential applications in drug delivery, advanced materials, and surface modification.

Monomer Synthesis: Accessing the Functionalized Cyclohexene

The monomer, Methyl 5-oxocyclohex-3-ene-1-carboxylate, is not readily commercially available and requires a multi-step synthesis. A plausible synthetic route, adapted from established organic chemistry principles, is outlined below. The key steps involve a Diels-Alder reaction to form the cyclohexene ring, followed by selective oxidation.

A common route to functionalized cyclohexenes involves the Diels-Alder reaction between a diene and a dienophile. For the target monomer, a potential route could involve the reaction of a suitable diene with a maleic anhydride derivative, followed by further functional group manipulation.

The Mechanism of Ruthenium-Catalyzed ROMP

The mechanism of ROMP initiated by a ruthenium catalyst, such as a Grubbs' catalyst, is a well-established chain-growth polymerization.[8] The process is initiated by the reaction of the ruthenium-carbene complex with the cyclic olefin.

The key steps are:

-

Initiation: The ruthenium-carbene initiator reacts with the double bond of the Methyl 5-oxocyclohex-3-ene-1-carboxylate monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and form a new ruthenium-carbene species attached to the end of the newly formed polymer chain.

-

Propagation: The newly formed ruthenium-carbene at the end of the growing polymer chain continues to react with subsequent monomer molecules, extending the polymer chain in a repetitive cycle of [2+2] cycloaddition and retro-[2+2] cycloaddition.[8]

-

Termination: The polymerization can be terminated by the addition of a specific terminating agent, such as ethyl vinyl ether, which reacts with the active ruthenium-carbene at the chain end to form a stable, non-propagating species.[9]

For a low-strain monomer like a cyclohexene derivative, the propagation step is in equilibrium with the back-biting (ring-closing) reaction. To favor the formation of the polymer, the reaction is typically conducted at a high monomer concentration and with a highly active catalyst.

Catalyst Selection: The Importance of High Activity

The choice of catalyst is critical for the successful polymerization of low-strain monomers. While first and second-generation Grubbs catalysts are effective for many applications, the third-generation Grubbs catalyst (G3) is the initiator of choice for challenging monomers.[10][11] The G3 catalyst exhibits significantly higher initiation and propagation rates, which helps to shift the polymerization equilibrium towards the open-chain polymer.[10][12]

The ketone and ester functional groups present in Methyl 5-oxocyclohex-3-ene-1-carboxylate are well-tolerated by the ruthenium-based Grubbs catalysts.[13] The oxophilic nature of early transition metal catalysts makes them unsuitable for such functionalized monomers, highlighting the advantage of the late transition metal ruthenium catalysts.[13]

Experimental Protocol: ROMP of Methyl 5-oxocyclohex-3-ene-1-carboxylate

This protocol provides a detailed methodology for the polymerization of Methyl 5-oxocyclohex-3-ene-1-carboxylate using a third-generation Grubbs catalyst. Due to the low ring strain of the monomer, careful control of reaction conditions is crucial for achieving a successful polymerization.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Methyl 5-oxocyclohex-3-ene-1-carboxylate | Synthesized | >98% | Must be free of impurities that could poison the catalyst. |

| Grubbs' Catalyst, 3rd Generation (G3) | Sigma-Aldrich | ≥97% | Store under an inert atmosphere (e.g., in a glovebox). |

| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% | Should be freshly distilled or passed through a solvent purification system. |

| Ethyl vinyl ether | Sigma-Aldrich | 99% | Used as a terminating agent. |

| Methanol (MeOH) | Fisher Scientific | ACS Grade | For polymer precipitation. |

| Argon or Nitrogen Gas | Airgas | High Purity | For maintaining an inert atmosphere. |

Step-by-Step Protocol

-

Monomer and Solvent Preparation:

-

The synthesized Methyl 5-oxocyclohex-3-ene-1-carboxylate should be purified by column chromatography or distillation to remove any impurities.

-

Anhydrous dichloromethane (DCM) should be degassed by sparging with argon or nitrogen for at least 30 minutes prior to use.

-

-

Reaction Setup:

-

In a glovebox, weigh the desired amount of Methyl 5-oxocyclohex-3-ene-1-carboxylate into an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Dissolve the monomer in the degassed, anhydrous DCM to achieve a high monomer concentration (e.g., 1-2 M).

-

In a separate vial within the glovebox, weigh the required amount of the third-generation Grubbs' catalyst (G3). The monomer-to-catalyst ratio will determine the target degree of polymerization and molecular weight of the polymer. A typical ratio for a challenging monomer might be 100:1 to 300:1.

-

Dissolve the G3 catalyst in a small amount of degassed, anhydrous DCM.

-

-

Polymerization:

-

While stirring the monomer solution vigorously, rapidly inject the catalyst solution into the Schlenk flask.

-

Seal the flask and allow the reaction to proceed at room temperature. The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the monomer's olefinic protons and the appearance of the polymer's olefinic protons.

-

Due to the equilibrium nature of the polymerization of low-strain monomers, it is important to allow the reaction to reach equilibrium, which may take several hours.

-

-

Termination:

-

Once the desired monomer conversion is reached (or the reaction has reached equilibrium), terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100-200 equivalents relative to the catalyst).

-

Allow the mixture to stir for an additional 30 minutes to ensure complete deactivation of the catalyst.

-

-

Polymer Isolation and Purification:

-

Remove the reaction flask from the glovebox.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (a non-solvent for the polymer) while stirring.

-

The polymer should precipitate as a solid. Collect the polymer by filtration.

-

Wash the collected polymer with fresh cold methanol to remove any residual monomer and catalyst byproducts.

-

Dry the purified polymer under vacuum to a constant weight.

-

Characterization of the Resulting Polymer

The structure, molecular weight, and thermal properties of the synthesized polymer should be thoroughly characterized using standard analytical techniques.

| Characterization Technique | Information Obtained | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Confirmation of polymer structure, determination of tacticity (cis/trans ratio). | Disappearance of the monomer's cyclic olefin signals and appearance of new broad signals corresponding to the polymer backbone's olefinic and aliphatic protons and carbons. |

| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A monomodal distribution is expected. The PDI for a well-controlled ROMP is typically low (e.g., 1.1-1.3). |

| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | The Tg will depend on the molecular weight and microstructure of the polymer. |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer. | Provides information on the decomposition temperature of the polymer. |

Visualizing the Process

ROMP Mechanism

Caption: The mechanism of Ring-Opening Metathesis Polymerization.

Experimental Workflow

Caption: Experimental workflow for the ROMP of Methyl 5-oxocyclohex-3-ene-1-carboxylate.

Conclusion and Future Outlook

The ring-opening metathesis polymerization of Methyl 5-oxocyclohex-3-ene-1-carboxylate presents a viable route to novel functionalized polyolefins. While the low ring strain of the cyclohexene core poses a thermodynamic challenge, the use of a highly active third-generation Grubbs catalyst, coupled with optimized reaction conditions, can drive the polymerization towards the desired product. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis and properties of this promising class of polymers.

The resulting materials, with their regularly spaced ketone and ester functionalities, offer numerous possibilities for post-polymerization modification, cross-linking, and conjugation with bioactive molecules. This opens up exciting avenues for the development of advanced materials for a wide range of applications, from biomedical devices to specialty coatings. Further optimization of the polymerization conditions and a detailed investigation of the polymer's properties will undoubtedly lead to new discoveries and applications in the field of polymer science.

References

- Keitz, B. K., & Grubbs, R. H. (2019). Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society.

- Lynd, N. A., et al. (2019). The mechanism of Ru-catalyzed ring-opening metathesis polymerization is studied in detail using a pair of third generation ruthenium catalysts with varying sterics of the N-heterocyclic carbene (NHC) ligand. PubMed.

- Leitgeb, A., Wappel, J., & Slugovc, C. (2015).

- Wikipedia. (2023).

- Organic Chemistry Portal. (n.d.).

- Jeong, H., et al. (2012). Fast tandem ring-opening/ring-closing metathesis polymerization from a monomer containing cyclohexene and terminal alkyne. PubMed.

- Schneebeli, S. T., et al. (2017).

- ResearchGate. (2021).

- Synthesis, Characterization, and Optical Properties of Carbazole-Functionalized Poly(norbornene-dicarboximide) by ROMP. (n.d.).

- Main group functionalized polymers through ring-opening metathesis polymeriz

- Bielawski, C. W., & Grubbs, R. H. (2007).

- ResearchGate. (2019).

- (PDF) Water‐soluble ROMP polymers from amine‐functionalized norbornenes. (2018).

- Functional end groups for polymers prepared using ring-opening metathesis polymeriz

- Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. (n.d.). Polymer Chemistry (RSC Publishing).

- Dingerdissen, U., & Stragalinou, D. (2007). Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study.

- Sanford, M. S., et al. (2005). Ring-Opening Metathesis Polymerization of Functionalized Low-Strain Monomers with Ruthenium-Based Catalysts.

- IntechOpen. (2018).

- Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxyl

- Four Stereoisomeric Norbornadiene Dimers Containing a Cyclopropane Ring: ROMP, Polymer Properties, and Post-Polymerization Modification. (2022).

- Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxyl

- End-functionalized ROMP polymers for Biomedical Applic

- methyl 5-oxocyclohex-3-ene-1-carboxylate — Chemical Substance Inform

- Highly Efficient Ring-Opening Metathesis Polymerization (ROMP) Using New Ruthenium Catalysts Containing N-Heterocyclic Carbene Ligands C.B. is grateful to the National Science Foundation for a pre-doctoral fellowship. The authors thank Dr. Matthias Scholl for providing catalysts 4 a and 4 c. (n.d.). OA Monitor Ireland.

- Methyl cyclohex-3-ene-1-carboxyl

- Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined c

- 1 Synthesis and Ring-opening Metathesis Polymerization of a Strained trans- Silacycloheptene and Single Molecule Mechanics of it. (n.d.). NSF PAR.

- Ring-opening Reactions (ROMP) with PMC. (n.d.). Umicore.

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. folia.unifr.ch [folia.unifr.ch]

- 3. Ring Opening Metathesis Polymerization | IntechOpen [intechopen.com]

- 4. researchgate.net [researchgate.net]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Controlled Polymerization of Norbornene Cycloparaphenylenes Expands Carbon Nanomaterials Design Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]

- 9. End-functionalized ROMP polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 12. Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 20.210.105.67 [20.210.105.67]

Application Note: Advanced Cross-Coupling Strategies for Methyl 5-oxocyclohex-3-ene-1-carboxylate

Executive Summary & Synthetic Scope

Methyl 5-oxocyclohex-3-ene-1-carboxylate (CAS: 37051-55-1) is a highly versatile, bifunctional cyclic enone featuring an ester-bearing stereocenter. Its α,β-unsaturated ketone moiety makes it a privileged electrophilic scaffold for transition-metal-catalyzed cross-coupling reactions in drug discovery and natural product synthesis.

Because standard Pd(0) cross-couplings (e.g., Suzuki-Miyaura) require pre-functionalization of the enone into an enol triflate, direct functionalization of the C-H or C=C bonds is highly preferred for step-economy. This guide details two divergent, field-proven methodologies for the direct arylation of this substrate:

-

Pathway A: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition to generate chiral, saturated 3-aryl derivatives.

-

Pathway B: Palladium-Catalyzed Oxidative Heck-Type Coupling to synthesize functionalized 3-aryl enones.

Mechanistic Pathways & Workflow

Divergent cross-coupling pathways for Methyl 5-oxocyclohex-3-ene-1-carboxylate via Rh and Pd catalysis.

Expert Insights: Causality in Experimental Design

Why Rhodium for 1,4-Addition? Unlike copper-catalyzed Grignard additions that are strictly limited to alkyl groups and require cryogenic temperatures, Rh(I) catalysts excel with arylboronic acids at elevated temperatures. The catalytic cycle relies on transmetalation from boron to an intermediate Rh(I)-hydroxo species. The presence of water (e.g., in a Dioxane/H2O solvent system) is strictly required to hydrolyze the rhodium oxa-π-allyl intermediate, releasing the product and regenerating the active Rh-OH catalyst .

Stereochemical Considerations (Expert Insight): Methyl 5-oxocyclohex-3-ene-1-carboxylate possesses a pre-existing stereocenter at C1. If the racemic substrate is subjected to the asymmetric Rh-catalyzed protocol, the reaction will undergo catalyst-controlled diastereoselective addition, yielding a mixture of cis and trans diastereomers (relative to C1) but with high enantiopurity at the newly formed C3 stereocenter. For unified stereochemical outcomes, enantiopure starting material must be employed.

Why Oxidative Heck over Traditional Heck? Traditional Pd(0)-catalyzed Heck reactions fail on cyclic enones because the rigid ring structure precludes the necessary syn-β-hydride elimination, often leading to conjugate addition side-products or rapid catalyst decomposition. By utilizing a Pd(II) catalyst with an external oxidant (O2 or Benzoquinone), the oxidative Heck pathway facilitates direct C-H activation/insertion at the β-position. The oxidant is critical to reoxidize the Pd(0) species back to the active Pd(II) state, closing the catalytic cycle .

Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric 1,4-Addition

Objective: Synthesis of Methyl (3S)-3-aryl-5-oxocyclohexane-1-carboxylate. Self-Validating Marker: The reaction mixture will transition from a dark red (active Rh-BINAP complex) to a lighter orange/yellow as the catalytic cycle stabilizes.

Reagents:

-

Methyl 5-oxocyclohex-3-ene-1-carboxylate (1.0 equiv, 0.5 mmol)

-

Arylboronic acid (1.5 equiv, 0.75 mmol) *[Rh(acac)(C2H4)2] (3 mol%)

-

(S)-BINAP (3.3 mol%)

-

Dioxane/H2O (10:1 v/v, 3.0 mL)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, combine[Rh(acac)(C2H4)2] and (S)-BINAP. Add 1.0 mL of degassed dioxane and stir at room temperature for 15 minutes to form the active chiral Rh-complex.

-

Substrate Addition: Add the arylboronic acid and Methyl 5-oxocyclohex-3-ene-1-carboxylate to the reaction vessel.

-

Solvent Introduction: Inject the remaining dioxane and water (2.0 mL dioxane, 0.3 mL H2O). Critical Step: Do not omit the water; it acts as the necessary proton source for catalytic turnover.

-

Reaction Execution: Seal the tube and heat to 100 °C in an oil bath for 5 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the UV-active enone spot is entirely consumed.

-

Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Oxidative Heck Reaction

Objective: Synthesis of Methyl 3-aryl-5-oxocyclohex-3-ene-1-carboxylate. Self-Validating Marker: The formation of a black precipitate (Palladium black) indicates catalyst deactivation due to insufficient oxidant. Ensure the O2 balloon remains inflated.

Reagents:

-